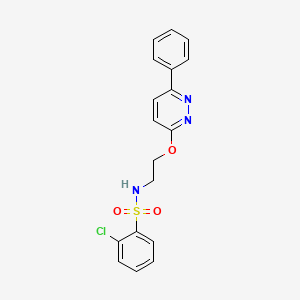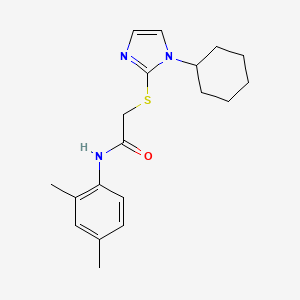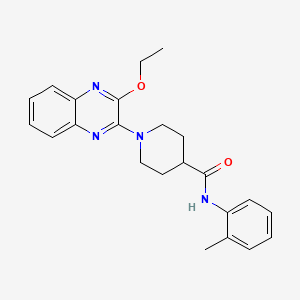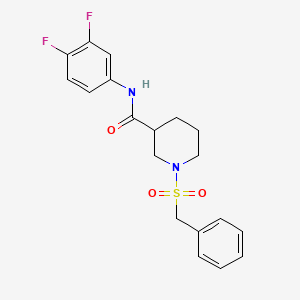![molecular formula C20H24N4O3 B14968826 2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968826.png)
2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolo[1,5-a]pyrimidine core. This compound is notable for its incorporation of a 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the use of enaminonitriles and benzohydrazides. A microwave-mediated, catalyst-free method has been established for the synthesis of 1,2,4-triazolo[1,5-a]pyridines, which can be adapted for this compound . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction is performed under microwave conditions at 140°C, yielding the desired product in good-to-excellent yields within a short reaction time .
Industrial Production Methods
The method’s broad substrate scope and good functional group tolerance make it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazolo[1,5-a]pyrimidine core or the trimethoxyphenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring.
Applications De Recherche Scientifique
2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an anti-cancer agent, given the known bioactivity of the trimethoxyphenyl group. It may inhibit targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as tubulin and Hsp90 . The trimethoxyphenyl group plays a critical role in binding to these targets, leading to the inhibition of their activity. This inhibition can trigger downstream effects such as caspase activation and ERK2 down-regulation, contributing to the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the triazolo[1,5-a]pyrimidine core but differs in its substituents.
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: Another similar compound with a different substitution pattern.
Uniqueness
2-Cyclohexyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct pharmacophore properties. This group enhances the compound’s bioactivity and specificity compared to other triazolo[1,5-a]pyrimidine derivatives .
Propriétés
Formule moléculaire |
C20H24N4O3 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-cyclohexyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H24N4O3/c1-25-16-11-14(12-17(26-2)18(16)27-3)15-9-10-21-20-22-19(23-24(15)20)13-7-5-4-6-8-13/h9-13H,4-8H2,1-3H3 |
Clé InChI |
CWQRPJXHWNXBEH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(4-acetylphenyl)propanamide](/img/structure/B14968745.png)
![N-(3-chloro-4-methoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B14968746.png)
![7-(2-Propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14968757.png)


![2-{[4-ethyl-5-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14968768.png)
![2-(2-fluorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B14968772.png)
![N-(1,3-benzodioxol-5-yl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14968777.png)
![3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B14968784.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14968789.png)
![N-(furan-2-ylmethyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968790.png)
![N-(3,5-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968803.png)


